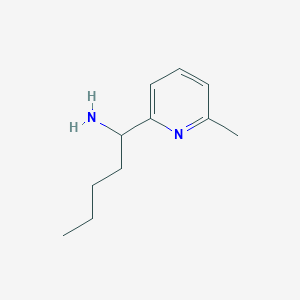
1-Ethoxypropane-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxypropane-2-sulfonyl chloride is an organic compound with the molecular formula C5H11ClO3S It is a sulfonyl chloride derivative, which is a class of compounds known for their reactivity and utility in various chemical synthesis processes
Méthodes De Préparation
The synthesis of 1-ethoxypropane-2-sulfonyl chloride can be achieved through several methods. One common approach involves the reaction of 1-ethoxypropane-2-sulfonic acid with thionyl chloride (SOCl2) under controlled conditions. This reaction typically requires an inert atmosphere and a solvent such as dichloromethane to facilitate the process. The reaction proceeds as follows:
C5H11O3S (sulfonic acid) + SOCl2 → C5H11ClO3S (sulfonyl chloride) + SO2 + HCl
Industrial production methods often involve continuous flow processes to ensure high yield and purity. These methods utilize advanced techniques such as photoredox catalysis, where light is used to drive the reaction, providing a more eco-friendly and efficient synthesis route .
Analyse Des Réactions Chimiques
1-Ethoxypropane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives. For example, reacting with aniline yields 1-ethoxypropane-2-sulfonamide.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-ethoxypropane-2-sulfonic acid and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis and various amines for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Ethoxypropane-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the preparation of sulfonated polymers and other advanced materials.
Biological Research: It serves as a reagent in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Its versatility makes it a valuable tool in both academic and industrial research settings .
Mécanisme D'action
The reactivity of 1-ethoxypropane-2-sulfonyl chloride is primarily due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The mechanism typically involves the nucleophile attacking the sulfur atom, leading to the displacement of the chloride ion. This process can be represented as follows:
R-NH2 + C5H11ClO3S → R-NH-SO2-C5H11 + HCl
The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
1-Ethoxypropane-2-sulfonyl chloride can be compared to other sulfonyl chlorides such as methanesulfonyl chloride and benzenesulfonyl chloride. While all these compounds share the sulfonyl chloride functional group, their reactivity and applications can vary significantly:
Methanesulfonyl Chloride: Known for its use in the synthesis of sulfonamides and sulfonate esters.
Benzenesulfonyl Chloride: Commonly used in the preparation of sulfonamides and as a reagent in organic synthesis.
The unique structure of this compound, with its ethoxypropane backbone, provides distinct reactivity and solubility properties, making it suitable for specific applications where other sulfonyl chlorides may not be as effective .
Propriétés
Formule moléculaire |
C5H11ClO3S |
|---|---|
Poids moléculaire |
186.66 g/mol |
Nom IUPAC |
1-ethoxypropane-2-sulfonyl chloride |
InChI |
InChI=1S/C5H11ClO3S/c1-3-9-4-5(2)10(6,7)8/h5H,3-4H2,1-2H3 |
Clé InChI |
GNSQWFRGADQFCS-UHFFFAOYSA-N |
SMILES canonique |
CCOCC(C)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13190163.png)

![2-{[(4-Chloro-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13190180.png)





![2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile](/img/structure/B13190231.png)

